molecular formula C15H21N5O4S B2865823 Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1021120-82-0

Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2865823
CAS RN: 1021120-82-0
M. Wt: 367.42
InChI Key: NZKYLGKJJQFLLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the thioacetyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity, with two showing antiurease activity and four displaying antilipase activity, highlighting their potential in antibacterial and enzyme inhibition applications (Başoğlu et al., 2013).

Mannich Reaction and Antimicrobial Activity

The Mannich reaction was applied to synthesize new 1,2,4-triazol-3-one derivatives, starting from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates. These compounds underwent antimicrobial activity evaluation, with Mannich bases showing promising activity against test microorganisms, illustrating the compound's relevance in developing antimicrobial agents (Fandaklı et al., 2012).

Synthesis of Anticancer Agents

Research into the synthesis of potential anticancer agents has led to the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were studied for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, showcasing the compound's potential in cancer treatment research (Temple et al., 1983).

Herbicidal Activity and Plant Growth Regulation

A study synthesized 1-methyl and acetyl-4-substituted piperazines, evaluating them as potential herbicides and plant growth regulators. The research identified structure–activity relationships, with specific compounds showing high herbicidal activity against Triticum aestivum and cytokinin-like activity, demonstrating the chemical family's utility in agricultural sciences (Stoilkova et al., 2014).

Learning and Memory Facilitation

Compounds synthesized from ethyl piperazine derivatives have been tested for their effects on learning and memory facilitation in mice. The studies involved synthesizing new compounds and evaluating their pharmacological properties, which showed that specific derivatives could significantly improve learning and memory, indicating their potential in neurological research (Li Ming-zhu, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific safety data, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential use as a pharmaceutical compound, studying its reactivity to develop new synthetic methods, or investigating its physical properties to better understand its behavior .

properties

IUPAC Name

ethyl 4-[2-(6-acetamidopyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-3-24-15(23)20-8-6-19(7-9-20)14(22)10-25-13-5-4-12(17-18-13)16-11(2)21/h4-5H,3,6-10H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYLGKJJQFLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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